1-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one
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Overview
Description
1-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ketone group would yield an alcohol .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one
- 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylethanone
- 2-(1-Hydroxy-5,5-dimethyl-2-pyrrolidinyl)acetonitrile
Uniqueness
1-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one is unique due to its specific combination of a pyrrolidine ring and a butanone moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
61856-58-4 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)10(14)8-9-6-7-12(4,5)13(9)15/h9,15H,6-8H2,1-5H3 |
InChI Key |
XIZYPOXQVSLDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1O)CC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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